Cas no 1126321-06-9 (2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- HSVVGWQPLYMMJZ-UHFFFAOYSA-N
- 2-(4-chloro-2-fluro-3-methoxylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- SCHEMBL1397106
- DB-148228
- EN300-12609452
- 1126321-06-9
- CS-0189358
- E92361
- BVB32106
- MFCD22493590
-
- MDL: MFCD22493590
- インチ: 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
- InChIKey: HSVVGWQPLYMMJZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=1OC)F
計算された属性
- 精确分子量: 286.0943304g/mol
- 同位素质量: 286.0943304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12609452-0.5g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 0.5g |
$190.0 | 2023-05-23 | ||
Enamine | EN300-12609452-0.25g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 0.25g |
$183.0 | 2023-05-23 | ||
Enamine | EN300-12609452-10000mg |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 10000mg |
$1839.0 | 2023-10-02 | ||
Enamine | EN300-12609452-1000mg |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 1000mg |
$428.0 | 2023-10-02 | ||
Enamine | EN300-12609452-2500mg |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 2500mg |
$838.0 | 2023-10-02 | ||
Enamine | EN300-12609452-50mg |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 50mg |
$359.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260028-1g |
2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 98+% | 1g |
¥845.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260028-5g |
2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 98+% | 5g |
¥3120.00 | 2024-08-09 | |
Ambeed | A751188-250mg |
2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 98+% | 250mg |
$77.0 | 2024-04-26 | |
Advanced ChemBlocks | N25423-25g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 95% | 25g |
$1620 | 2024-05-21 |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
5. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Compound CAS No. 1126321-06-9: 2-(4-Chloro-2-Fluoro-3-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The compound with CAS No. 1126321-06-9, named 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a substituted phenyl group with a dioxaborolane ring system. The dioxaborolane framework is particularly notable for its versatility in various chemical reactions and its potential applications in advanced materials.
Recent studies have highlighted the importance of this compound in the development of novel materials for optoelectronic devices. The substituted phenyl group (specifically the 4-chloro-2-fluoro-3-methoxyphenyl moiety) contributes to the compound's electronic properties, making it an ideal candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that the presence of chlorine and fluorine substituents enhances the compound's stability under harsh conditions while maintaining its electronic conductivity.
The dioxaborolane ring system in this compound plays a crucial role in its reactivity and functionality. The tetramethyl substitution pattern on the dioxaborolane ring not only increases the compound's thermal stability but also facilitates its incorporation into larger molecular frameworks. This feature has been exploited in recent polymer synthesis research, where the compound serves as a building block for creating high-performance polymers with tailored mechanical and electronic properties.
From a structural perspective, the compound's phenyl group is attached to the dioxaborolane ring via a single bond. This arrangement allows for efficient electron delocalization across the molecule, which is critical for its performance in electronic applications. The methoxy group on the phenyl ring further modulates the compound's reactivity by introducing electron-donating effects that can be leveraged in various catalytic processes.
In terms of synthesis, this compound is typically prepared through a combination of Suzuki-Miyaura coupling reactions and boron-based cyclizations. The use of palladium catalysts has been shown to significantly enhance the reaction efficiency while maintaining high yields. Recent advancements in catalytic systems have enabled researchers to synthesize this compound with greater precision and scalability.
One of the most promising applications of this compound lies in its potential use as a precursor for advanced materials. For instance, it has been employed as a monomer in the synthesis of conjugated polymers that exhibit exceptional electrical conductivity and mechanical flexibility. These polymers have found applications in flexible electronics and wearable devices.
The chlorine and fluorine substituents on the phenyl ring also contribute to the compound's resistance to environmental degradation. This property makes it suitable for use in outdoor applications where prolonged exposure to UV radiation and moisture is expected. Recent studies have demonstrated that these substituents can significantly extend the operational lifetime of materials derived from this compound.
In conclusion, CAS No. 1126321-06-9 represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on advanced materials and organic electronics. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in shaping future technologies.
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